(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
CAS No.: 303797-25-3
Cat. No.: VC7186030
Molecular Formula: C22H17ClN2OS
Molecular Weight: 392.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303797-25-3 |
|---|---|
| Molecular Formula | C22H17ClN2OS |
| Molecular Weight | 392.9 |
| IUPAC Name | N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide |
| Standard InChI | InChI=1S/C22H17ClN2OS/c1-25-18-13-12-17(23)14-19(18)27-22(25)24-21(26)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3 |
| Standard InChI Key | PQABENLANAUARN-ZNTNEXAZSA-N |
| SMILES | CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Synthesis Pathway
The synthesis of such compounds typically involves:
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Preparation of the benzo[d]thiazole core:
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Starting from 2-aminothiophenol and reacting with an appropriate aldehyde or ketone under acidic conditions.
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Formation of the ylidene bond:
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Condensation of the benzo[d]thiazole derivative with a diphenylacetyl chloride or a similar precursor.
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Purification:
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Recrystallization or chromatographic techniques to isolate the pure product.
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These reactions often require catalysts or specific reagents to achieve high yields and stereoselectivity for the (E)-configuration.
Biological Significance
Benzo[d]thiazole derivatives are widely studied in medicinal chemistry due to their diverse pharmacological activities:
Potential Activities
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Antimicrobial Properties:
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Compounds with halogen substituents (like chlorine) often show enhanced antibacterial and antifungal activity due to increased lipophilicity and membrane penetration ability.
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Anticancer Potential:
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Anti-inflammatory Effects:
Mechanism of Action
The biological effects are often mediated through:
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Binding to active sites of enzymes or receptors via hydrogen bonding, π-π stacking, or hydrophobic interactions.
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Disruption of microbial cell walls or inhibition of DNA synthesis in pathogens.
Analytical Characterization
To confirm the structure and purity of this compound, several analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (^1H) and Carbon (^13C) NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms.
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Infrared Spectroscopy (IR):
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Identifies functional groups like amides (C=O stretch ~1650 cm⁻¹).
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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X-ray Crystallography:
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Determines the precise three-dimensional geometry, including the (E)-configuration.
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Comparative Analysis with Related Compounds
Future Research Directions
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Pharmacokinetics and Toxicology:
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Studies on absorption, distribution, metabolism, excretion (ADME), and toxicity are essential for drug development.
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Molecular Docking Studies:
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Computational modeling can predict binding affinity with biological targets like kinases or DNA.
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Derivatization:
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Modifying substituents (e.g., replacing chlorine with fluorine) could enhance activity or reduce side effects.
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This compound represents a promising scaffold for developing new therapeutic agents due to its versatile chemical structure and potential biological activities. Further experimental studies are needed to fully explore its pharmacological applications.
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